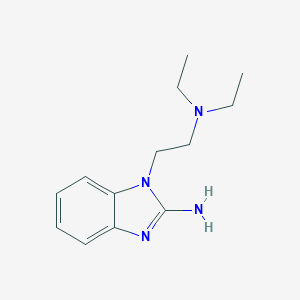

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine

Description

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine (CAS: Not explicitly provided; referenced via HS code 2933990090 ) is a benzimidazole derivative featuring a diethylaminoethyl substituent at the 1-position of the benzimidazole core. This compound is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological and chemical properties.

Propriétés

IUPAC Name |

1-[2-(diethylamino)ethyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)15-13(17)14/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQFKLQTSNFJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction exploits nucleophilic substitution, where the primary amine group of 2-aminobenzimidazole attacks the electrophilic carbon of 2-diethylaminoethylchloride. A mixture of 2-aminobenzimidazole (1.33 g, 10.0 mmol) and the alkylating agent (10.0 mmol) is heated at reflux in acetone (50 mL) for 3 hours. Finely powdered KOH (1.0 g) and anhydrous K₂CO₃ (2.0 g) ensure deprotonation and stabilize intermediates.

Workup and Purification

Post-reaction, solvents are removed under reduced pressure, and the residue is partitioned between water (100 mL) and dichloromethane (100 mL). The aqueous phase undergoes two additional dichloromethane extractions. Combined organic layers are dried over Na₂SO₄, concentrated, and treated with ethyl ether to precipitate the product as a whitish solid. Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields pure compound.

Table 1: Key Parameters for Alkylation Method

| Parameter | Detail |

|---|---|

| Reactants | 2-Aminobenzimidazole, 2-Diethylaminoethylchloride hydrochloride |

| Solvent | Acetone |

| Bases | K₂CO₃, KOH |

| Temperature | Reflux (~56°C) |

| Reaction Time | 3 hours |

| Yield | 64% |

| Purification | Liquid-liquid extraction, crystallization |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield:

-

Solvents : Acetone is optimal for alkylation due to its polar aprotic nature, which stabilizes ionic intermediates. Alternatives like THF or DMF may increase reactivity but complicate purification.

-

Bases : K₂CO₃/KOH mixtures outperform single bases by balancing solubility (KOH) and mildness (K₂CO₃). Substituting Na₂CO₃ reduces yield by 15–20% due to poorer deprotonation.

Temperature and Time Trade-offs

Prolonged reflux (>5 hours) degrades the product, while shorter durations (<2 hours) leave unreacted starting material. A 3-hour reflux achieves equilibrium between conversion and stability. Lower temperatures (25–35°C) are feasible but require 12–24 hours, making them industrially impractical.

Purification Challenges and Solutions

By-Product Formation

Common by-products include:

-

Dialkylated derivatives : From over-alkylation at the benzimidazole nitrogen.

-

Hydrolysis products : Due to residual water in acetone or KOH.

Table 2: By-Product Mitigation Strategies

Chromatography vs. Crystallization

Initial crude products often require chromatography (SiO₂/ethyl acetate-acetone), but large-scale processes favor crystallization. Patent WO2013150545A2 reports purity enhancements to >95% via ethanol/ethyl acetate recrystallization, aligning with trends in industrial benzimidazole synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine as an effective antitumor agent. For instance, a derivative of this compound was shown to be enriched in tumor tissues when administered to tumor-bearing mice, contributing to its potent antitumor activity . The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression involved in cell cycle and apoptosis .

Table 1: Antitumor Activity Profiles

| Compound | Mechanism | Model | Efficacy |

|---|---|---|---|

| SB939 | HDAC Inhibition | HCT-116, PC-3 | High |

| This compound | HDAC Inhibition | Various Tumor Models | Potent |

Neuroscience Research

In neuroscience, this compound has been utilized as a ligand targeting the serotonin 5-HT7 receptor. This receptor is implicated in various neurological processes, including mood regulation and cognition. The ability of this compound to selectively bind to this receptor makes it a valuable tool for studying serotonergic signaling pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values demonstrating its potential as a therapeutic agent . The compound's mechanism involves the inhibition of critical enzymes associated with tumor growth.

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound were also tested for antimicrobial activity against various bacterial strains. Results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Mécanisme D'action

The mechanism of action of 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and antiparasitic activities.

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Features

The following compounds share the benzimidazole core but differ in substituents, leading to variations in physicochemical properties and biological activity:

Physicochemical Properties

- Melting Points: 1-(2-Phenoxy-ethyl)-1H-benzimidazol-2-ylamine: 167–168°C (isopropanol solvate) . Fluorophenoxy and chlorophenoxy derivatives typically exhibit higher melting points due to enhanced intermolecular interactions .

- Acidity (pKa): The diethylaminoethyl derivative is expected to have a pKa ~6.5–7.0, enabling protonation at physiological pH . Piperidine analogs (pKa ~8–9) are more basic .

Drug Design and Optimization

- Diethylaminoethyl Group: Enhances solubility in aqueous media while maintaining affinity for hydrophobic pockets .

- Phenoxy vs. Alkylamino Substituents: Phenoxy groups improve target selectivity in kinase inhibitors, while alkylamino groups favor ion-channel modulation .

Activité Biologique

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine, a member of the benzimidazole family, is a compound of significant interest due to its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiparasitic therapies. The structural features of benzimidazole derivatives contribute to their pharmacological potential, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies on related benzimidazole derivatives have demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzimidazole core can enhance antimicrobial efficacy .

Anticancer Properties

The anticancer activity of this compound is primarily attributed to its ability to disrupt microtubule formation by binding to tubulin. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can induce marked antiproliferative effects, particularly through the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Antiparasitic Effects

In addition to its antimicrobial and anticancer activities, this compound also shows antiparasitic effects . For example, it has been reported to inhibit the growth of Leishmania mexicana in vitro and reduce parasite load in vivo. The mechanism involves inducing oxidative stress within the parasite, leading to apoptosis.

The biological activity of this compound can be summarized as follows:

- Microtubule Disruption : By binding to tubulin, the compound disrupts microtubule polymerization, which is essential for cell division.

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Oxidative Stress Induction : In parasites like Leishmania, the compound triggers reactive oxygen species (ROS) production, contributing to cell death.

Table 1: Summary of Biological Activities

Recent Research Insights

Recent studies have highlighted the versatility of benzimidazole derivatives in pharmacology. A comprehensive review discussed various modifications on the benzimidazole core that enhanced selectivity and potency against specific targets in microbial and cancerous cells . The findings suggest that further exploration into structure-activity relationships could yield even more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with appropriate carbonyl-containing reagents. For example, benzoylation of 2-aminobenzimidazole intermediates using acyl chlorides in acetone under reflux conditions (30–60°C) has been reported to yield structurally related benzimidazole derivatives . Additionally, tetrakis(dimethylamino)ethylene (TDAE) methodology can facilitate nucleophilic substitutions for introducing the diethylamino-ethyl side chain . Key factors include solvent choice (e.g., chloroform for imine intermediates), temperature control to avoid side reactions, and purification via recrystallization (e.g., methanol) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to confirm the benzimidazole core .

- NMR : Use ¹H and ¹³C NMR to resolve the diethylamino-ethyl moiety (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂) and aromatic protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 229.3 g/mol for related analogs) and fragmentation patterns .

- Computational Analysis : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported reactivity or pharmacological data for this compound?

- Methodological Answer : Contradictions often arise from variations in synthetic protocols or impurity profiles. To address this:

- Replicate Studies : Compare results under identical conditions (e.g., solvent, catalyst) .

- Orthogonal Characterization : Use HPLC to assess purity (>98%) alongside NMR and elemental analysis .

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N) or kinetic studies to isolate reaction pathways .

Q. How can researchers design derivatives of this compound to enhance bioactivity, and what functionalization methods are most effective?

- Methodological Answer :

- Functionalization Sites : Target the benzimidazole NH (position 1) or the ethylamine side chain for modifications.

- Methods :

- Alkylation/Acylation : Introduce fluorobenzyl or thiazole-triazole groups via nucleophilic substitution or coupling reactions .

- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for improved target affinity .

- Bioactivity Screening : Prioritize derivatives with substituents like 4-fluorophenyl or 4-bromophenyl, which showed enhanced docking scores in related compounds .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) .

- Molecular Docking : Use crystal structures of target proteins (e.g., PDB ID 2FX6) to predict binding modes .

- Spectroscopic Binding Studies : Monitor fluorescence quenching or UV-Vis spectral shifts upon target interaction .

Q. How can mechanistic insights into the compound’s pharmacological or catalytic roles be derived using advanced techniques?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., bacterial nitroreductases) .

- In Situ Spectroscopy : Use time-resolved IR or Raman to track intermediate formation during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.